Cas no 1343429-58-2 (2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride)

2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride
- 2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride
- Ethanesulfonyl chloride, 2-[2-[2-(1-methylethoxy)ethoxy]ethoxy]-
- 2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride
-
- インチ: 1S/C9H19ClO5S/c1-9(2)15-6-5-13-3-4-14-7-8-16(10,11)12/h9H,3-8H2,1-2H3
- InChIKey: RUTNKUQJKSVXJL-UHFFFAOYSA-N
- ほほえんだ: ClS(CCOCCOCCOC(C)C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 10
- 複雑さ: 247
- トポロジー分子極性表面積: 70.2
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422621-100mg |
2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride |
1343429-58-2 | 98% | 100mg |
¥26913 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422621-250mg |
2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride |
1343429-58-2 | 98% | 250mg |
¥30153 | 2023-04-15 | |
Enamine | EN300-1145043-0.05g |
2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |
1343429-58-2 | 95% | 0.05g |
$407.0 | 2023-10-25 | |
Enamine | EN300-1145043-0.1g |
2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |
1343429-58-2 | 95% | 0.1g |
$427.0 | 2023-10-25 | |
Enamine | EN300-1145043-0.25g |
2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |
1343429-58-2 | 95% | 0.25g |
$447.0 | 2023-10-25 | |
Enamine | EN300-1145043-10.0g |
2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |
1343429-58-2 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1145043-1g |
2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |
1343429-58-2 | 95% | 1g |
$485.0 | 2023-10-25 | |
Enamine | EN300-1145043-10g |
2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |
1343429-58-2 | 95% | 10g |
$2085.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422621-1g |
2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride |
1343429-58-2 | 98% | 1g |
¥26222 | 2023-04-15 | |
Enamine | EN300-1145043-1.0g |
2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |
1343429-58-2 | 1g |
$1214.0 | 2023-05-26 |
2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chlorideに関する追加情報
Professional Introduction to Compound with CAS No. 1343429-58-2 and Product Name: 2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride
The compound with the CAS number 1343429-58-2 and the product name 2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique sulfonamide functional group and complex alkoxy chain architecture, has garnered considerable attention due to its potential applications in drug development and material science. The detailed structure of this molecule, featuring multiple ether linkages and a sulfonyl chloride moiety, positions it as a versatile intermediate for synthesizing a wide range of bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are well-known for their antimicrobial, anti-inflammatory, and anticonvulsant properties, making them invaluable in the design of therapeutic agents. The sulfonyl chloride group in this compound is particularly noteworthy, as it serves as a reactive handle for further functionalization through nucleophilic substitution reactions. This reactivity allows chemists to introduce diverse substituents, thereby tailoring the compound’s properties for specific applications.
The alkoxyethoxyethoxy chain in the molecular structure contributes to the compound’s solubility and bioavailability, which are critical factors in drug formulation. By incorporating multiple ether linkages, the molecule achieves a balance between lipophilicity and hydrophilicity, enhancing its compatibility with biological systems. Such structural features are often exploited in the design of prodrugs and drug delivery systems, where optimal solubility and metabolic stability are paramount.
Recent studies have highlighted the importance of sulfonamide derivatives in addressing emerging therapeutic challenges. For instance, research published in leading journals has demonstrated the efficacy of sulfonamide-based compounds in inhibiting enzymes associated with neurological disorders. The propan-2-yloxy group in this compound may play a role in modulating enzyme activity by influencing binding affinity and selectivity. This underscores the compound’s potential as a lead molecule for further medicinal chemistry investigations.
The synthesis of 2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the sulfonyl chloride group at the terminal carbon atom necessitates careful handling to prevent side reactions such as hydrolysis or decomposition. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to achieve high yields and purity levels.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique structural motifs present in its molecule make it a suitable candidate for designing novel polymers and copolymers with tailored properties. For example, its ability to undergo controlled polymerization could lead to the development of biodegradable polymers or hydrogels with enhanced mechanical strength and biocompatibility.
The growing interest in green chemistry has also influenced the synthesis of this compound. Researchers are increasingly focusing on developing sustainable methodologies that minimize waste generation and energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional synthetic routes. These advancements not only improve efficiency but also align with global efforts to promote environmental responsibility.
Future research directions for 2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride may include exploring its role as an intermediate in peptide coupling reactions or as a ligand in metal-catalyzed transformations. The compound’s versatility makes it a valuable tool for synthetic chemists seeking innovative solutions to complex chemical problems. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge, further solidifying its importance in both academic and industrial settings.
In conclusion, the compound with CAS no. 1343429-58-2 represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse functionalities. Its unique combination of chemical features positions it as a promising candidate for drug discovery, material science, and beyond. As research continues to uncover new possibilities for this compound, its impact on science and technology is poised to grow exponentially.
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